2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol
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Overview
Description
2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol is a complex organic compound with significant interest in various scientific fields. This compound features a phenolic group, a piperazine ring, and a chlorobenzyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol typically involves multiple steps, starting with the preparation of the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidoyl group can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the piperazine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzyl)pyridine: Shares the chlorobenzyl group but has a pyridine ring instead of a piperazine ring.
N-(5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Contains a chlorobenzyl group and a triazine ring.
Uniqueness
2-(N-(4-(4-Chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol is unique due to its combination of a phenolic group, a piperazine ring, and a chlorobenzyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22ClN3O |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C19H22ClN3O/c1-15(18-4-2-3-5-19(18)24)21-23-12-10-22(11-13-23)14-16-6-8-17(20)9-7-16/h2-9,24H,10-14H2,1H3/b21-15+ |
InChI Key |
WWZZKIOCWRHJIB-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3O |
Origin of Product |
United States |
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